molecular formula C21H26N2O5S B2442453 N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 866232-37-3

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2442453
CAS RN: 866232-37-3
M. Wt: 418.51
InChI Key: DEIODXUHRUXQNP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Molecular Interactions and Receptor Binding

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, due to its structural complexity, has been studied for its molecular interactions and receptor binding properties. For instance, its analogs have shown potent and selective antagonism for the CB1 cannabinoid receptor, demonstrating the potential for interaction with specific receptor sites in neurological pathways (Shim et al., 2002).

Targeting Specific Receptors for Therapeutic Applications

Compounds structurally related to N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide have been synthesized and studied for their affinity towards specific receptors. These studies aim at developing therapeutic agents targeting receptors like dopamine D(3), suggesting the potential for treating neurological disorders (Leopoldo et al., 2002).

Synthesis and Bioactivity Study

The synthesis and characterization of novel benzamides, including derivatives of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, have been conducted to explore their bioactivity. These studies focus on understanding the structural features and potential therapeutic applications, particularly in antibacterial activities (Khatiwora et al., 2013).

Metabolic Pathways and Drug Disposition

Understanding the metabolic pathways and disposition of drugs is crucial for their therapeutic application. Studies have been conducted to investigate the metabolism of compounds similar to N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in human systems. These studies reveal insights into how such compounds are processed in the body, which is critical for drug development (Renzulli et al., 2011).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-7-8-16(13-20(15)29(25,26)23-11-5-4-6-12-23)21(24)22-18-10-9-17(27-2)14-19(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIODXUHRUXQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

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